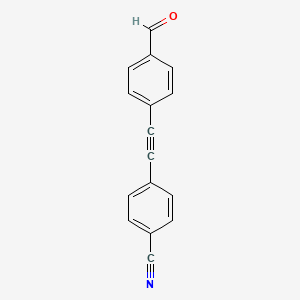
4-(4-Formyl-phenylethynyl)-benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((4-Formylphenyl)ethynyl)benzonitrile is an organic compound with the molecular formula C16H9NO and a molecular weight of 231.25 g/mol It is characterized by the presence of a formyl group and a benzonitrile group connected through an ethynyl linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Formylphenyl)ethynyl)benzonitrile typically involves the coupling of 4-formylphenylacetylene with 4-bromobenzonitrile using a palladium-catalyzed Sonogashira coupling reaction . The reaction is carried out in the presence of a base such as triethylamine and a palladium catalyst like palladium(II) acetate. The reaction conditions usually involve heating the reaction mixture to a temperature of around 80-100°C for several hours.
Industrial Production Methods
While specific industrial production methods for 4-((4-Formylphenyl)ethynyl)benzonitrile are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring the availability of high-purity starting materials and catalysts.
Análisis De Reacciones Químicas
Types of Reactions
4-((4-Formylphenyl)ethynyl)benzonitrile undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzonitrile group can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Sodium methoxide in methanol under reflux conditions.
Major Products Formed
Oxidation: 4-((4-Carboxyphenyl)ethynyl)benzonitrile.
Reduction: 4-((4-Hydroxyphenyl)ethynyl)benzonitrile.
Substitution: Various substituted benzonitrile derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-((4-Formylphenyl)ethynyl)benzonitrile has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of molecules with specific biological activities.
Industry: Utilized in the production of advanced materials, including polymers and electronic materials, due to its unique electronic properties.
Mecanismo De Acción
The mechanism of action of 4-((4-Formylphenyl)ethynyl)benzonitrile involves its interaction with various molecular targets and pathways. The formyl group can participate in hydrogen bonding and other non-covalent interactions, while the ethynyl linkage provides rigidity and electronic conjugation. These features make it a valuable compound in the design of molecules with specific binding properties and electronic characteristics .
Comparación Con Compuestos Similares
Similar Compounds
4-Ethynylbenzonitrile: Lacks the formyl group but shares the ethynyl and benzonitrile functionalities.
4-((4-Cyanophenyl)ethynyl)benzonitrile: Similar structure but with a cyano group instead of a formyl group.
4-((4-Methoxyphenyl)ethynyl)benzonitrile: Contains a methoxy group instead of a formyl group.
Uniqueness
4-((4-Formylphenyl)ethynyl)benzonitrile is unique due to the presence of both a formyl group and a benzonitrile group connected through an ethynyl linkage. This combination of functional groups provides distinct electronic and steric properties, making it valuable in various applications, particularly in the design of molecules with specific electronic and binding characteristics .
Propiedades
Fórmula molecular |
C16H9NO |
|---|---|
Peso molecular |
231.25 g/mol |
Nombre IUPAC |
4-[2-(4-formylphenyl)ethynyl]benzonitrile |
InChI |
InChI=1S/C16H9NO/c17-11-15-7-3-13(4-8-15)1-2-14-5-9-16(12-18)10-6-14/h3-10,12H |
Clave InChI |
GUQDQAHXEQHGRP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C=O)C#CC2=CC=C(C=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


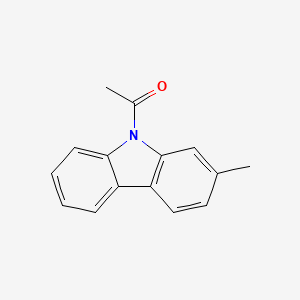

![N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14115067.png)
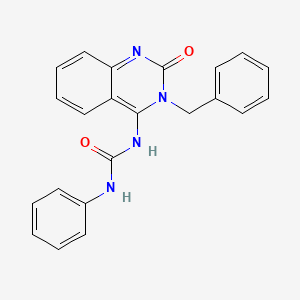
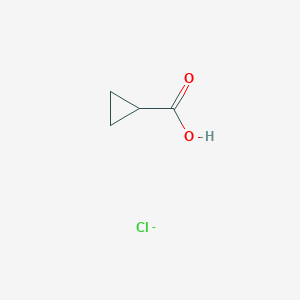
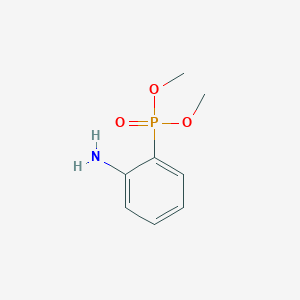
![3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-propoxybenzyl)propanamide](/img/structure/B14115084.png)


![[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]{5-[(3-chlorophenyl)amino]-1H-1,2,3-triazol-4-yl}methanone](/img/structure/B14115095.png)
![3-(4-ethoxyphenyl)-1-(3-methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14115099.png)
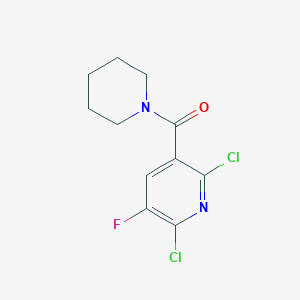
![(2S)-2-[amino-(4-chlorophenyl)methyl]-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid](/img/structure/B14115106.png)
![8-(3,5-Dimethylphenyl)-1-methyl-3-(1-methyl-2-oxopropyl)-7-phenyl-1,3,5-trihyd ro-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B14115127.png)
